4-(4-Benzylphenyl)-1,3-thiazol-2-amine 4-(4-Benzylphenyl)-1,3-thiazol-2-amine Leukotriene A4 (LTA4) hydrolase/aminopeptidase is a bifunctional zinc metalloenzyme that both catalyzes the synthesis of LTB4 from LTA4 and cleaves the chemotactic peptide Pro-Gly-Pro. ARM1 is a thiazolamine that inhibits LTB4 synthesis in human neutrophils (IC50 = ~0.5 µM) and conversion of LTA4 to LTB4 by purified LTA4 hydrolase (Ki = 2.3 µM). ARM1 does not significantly affect the hydrolysis of Pro-Gly-Pro by LTA4 hydrolase.
ARM1 is a novel ligand for LTA4H with potential anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0519343
InChI: InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18)
SMILES: C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol

4-(4-Benzylphenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC0519343

Molecular Formula: C16H14N2S

Molecular Weight: 266.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-(4-Benzylphenyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
IUPAC Name 4-(4-benzylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18)
Standard InChI Key XYDVHKCVOMGRSY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-Benzylphenyl)-1,3-thiazol-2-amine features a bicyclic structure comprising a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a 4-benzylphenyl substituent. The benzyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of biological targets. The amine group at position 2 of the thiazole ring contributes to hydrogen bonding and electrostatic interactions, critical for molecular recognition .

Crystallographic Insights

X-ray diffraction studies of LTA4H in complex with 4-(4-benzylphenyl)-1,3-thiazol-2-amine (PDB: 4L2L) resolved at 1.62 Å reveal its binding mode. The benzylphenyl moiety occupies a deep hydrophobic pocket within LTA4H’s epoxide hydrolase domain, while the thiazole ring aligns parallel to catalytic residues, stabilizing the interaction through van der Waals forces . This binding orientation spatially segregates the compound from the enzyme’s aminopeptidase active site, explaining its selective inhibition profile.

Synthesis and Industrial Production

Industrial-Scale Considerations

Continuous flow reactors and green solvents (e.g., ethanol, water) are increasingly employed to enhance yield and sustainability. Automated purification systems, such as simulated moving bed chromatography, could streamline large-scale production while minimizing waste.

Biological Activity and Mechanism of Action

Structural Basis for Selectivity

The 1.62-Å resolution crystal structure (4L2L) demonstrates that 4-(4-benzylphenyl)-1,3-thiazol-2-amine binds distal to the aminopeptidase active site, exclusively occupying the LTA4 substrate channel. This spatial segregation prevents allosteric interference with the enzyme’s dual functionalities .

Comparative Analysis with Analogous Compounds

Thiazol-2-amine Derivatives

Modifications to the thiazole core and substituents significantly alter bioactivity:

CompoundSubstituentActivityReference
4-(4-Chlorophenyl)-1,3-thiazol-2-amineChlorine atomModerate COX-2 inhibition
ARM1 (4-(4-benzylphenyl)-1,3-thiazol-2-amine)Benzyl groupSelective LTA4H inhibition
4-(4-Methylphenyl)-1,3-thiazol-2-amineMethyl groupWeak antimicrobial activity

The benzyl group in ARM1 enhances hydrophobic interactions with LTA4H, conferring superior potency and selectivity compared to halogenated or alkylated analogs .

Therapeutic Applications and Future Directions

Anti-Inflammatory Therapeutics

By selectively blocking LTB4 production, 4-(4-benzylphenyl)-1,3-thiazol-2-amine offers a novel strategy for treating neutrophilic inflammatory disorders (e.g., rheumatoid arthritis, psoriasis) without compromising LTA4H’s anti-inflammatory peptidase activity. Preclinical models suggest reduced tissue damage and leukocyte infiltration compared to pan-LTA4H inhibitors .

Drug Development Challenges

  • Optimizing bioavailability: The compound’s high lipophilicity (calculated logP = 4.1) may limit aqueous solubility, necessitating prodrug formulations or nanocarrier systems.

  • Targeting inflammatory hotspots: Site-specific delivery mechanisms (e.g., neutrophil membrane-coated nanoparticles) could enhance therapeutic efficacy while minimizing systemic exposure.

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